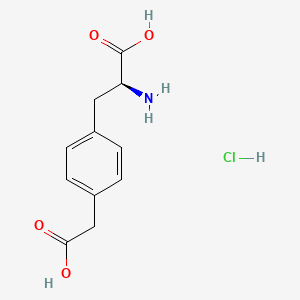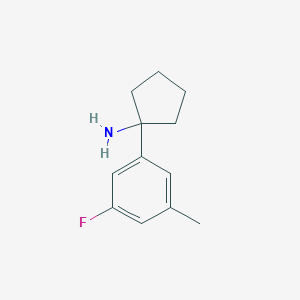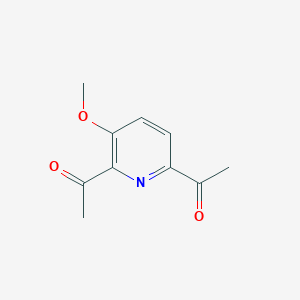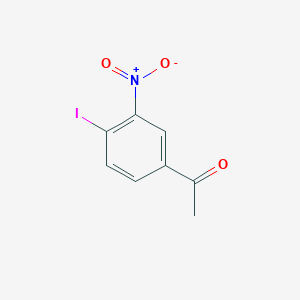![molecular formula C6H10O3 B11744303 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- is a chemical compound known for its unique structure and properties. It is a derivative of furanone, a class of organic compounds characterized by a furan ring with a ketone group. The specific configuration of this compound, with a hydroxyethyl group and a dihydro structure, makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reduction of a precursor compound using asymmetric reduction techniques. For example, the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s furanone ring can participate in various chemical reactions, altering its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole: Similar in structure but with different functional groups.
5-(1,2-dihydroxyethyl)-2,3,4(5H)-furantrione: Shares the furanone ring but differs in the substituents.
Uniqueness
The unique combination of the furanone ring and the hydroxyethyl group in 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(5R)-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
KBLZKAKKJPDYKJ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CCC(=O)O1)O |
Canonical SMILES |
CC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)
![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11744266.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11744282.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744292.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744308.png)

